molecular formula C12H14O4S B6318884 3,4-Propylenedioxythiophene-acrylate CAS No. 1541046-27-8

3,4-Propylenedioxythiophene-acrylate

Cat. No.: B6318884
CAS No.: 1541046-27-8
M. Wt: 254.30 g/mol
InChI Key: BFMHIHVWAMXXHE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Propylenedioxythiophene-acrylate typically involves the acrylation of 3,4-Propylenedioxythiophene. One common method is the in situ assembly of single-layer electrochromic devices using a this compound derivative. This process involves coupling the electroactive monomer to a cross-linkable polymer matrix, followed by UV cross-linking to immobilize the unreacted monomer . This method enhances the stability of the resulting polymer, making it suitable for long-term applications.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the polymerization of the monomer, followed by post-polymerization functionalization to achieve the desired properties. Techniques such as spin coating and layer-by-layer (LBL) deposition are commonly used to form thin films of the polymer .

Chemical Reactions Analysis

Types of Reactions

3,4-Propylenedioxythiophene-acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form conductive polymers.

    Reduction: Reduction reactions can modify the electronic properties of the polymer.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include modified polymers with enhanced conductivity, stability, and electrochromic properties. For example, the post-polymerization modification of this compound with alkyl, PEG, or ferrocene moieties can tailor its surface properties for specific applications .

Mechanism of Action

The mechanism of action of 3,4-Propylenedioxythiophene-acrylate involves its ability to form a π-conjugated system, which allows for efficient charge transport. This property is crucial for its applications in electronic devices. The compound’s electrochromic properties are due to the reversible redox reactions that occur within the polymer matrix, leading to changes in its optical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Propylenedioxythiophene-acrylate stands out due to its enhanced stability and electrochromic properties, making it suitable for long-term applications in various fields. Its ability to undergo post-polymerization modifications allows for the tailoring of its properties to meet specific requirements .

Properties

IUPAC Name

(3-methyl-2,4-dihydrothieno[3,4-b][1,4]dioxepin-3-yl)methyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-3-11(13)16-8-12(2)6-14-9-4-17-5-10(9)15-7-12/h3-5H,1,6-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMHIHVWAMXXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CSC=C2OC1)COC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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